4-Chloro-1-(2-methoxyphenyl)-1-oxobutane

Organic Chemistry Physical Chemistry Process Chemistry

This ortho-methoxy chlorobutyrophenone offers two distinct electrophilic handles—the carbonyl carbon and terminal chlorine—enabling sequential or chemoselective functionalization for complex molecular library construction. Unlike the para isomer (CAS 40877-19-8), its unique steric/electronic profile ensures predictable reactivity in nucleophilic additions, cross-couplings, and cyclizations. Validated in agrochemical research (US8013132). Secure your supply of this high-purity, well-characterized intermediate for scalable synthetic processes.

Molecular Formula C11H13ClO2
Molecular Weight 212.67 g/mol
CAS No. 40877-17-6
Cat. No. B3023670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1-(2-methoxyphenyl)-1-oxobutane
CAS40877-17-6
Molecular FormulaC11H13ClO2
Molecular Weight212.67 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)CCCCl
InChIInChI=1S/C11H13ClO2/c1-14-11-7-3-2-5-9(11)10(13)6-4-8-12/h2-3,5,7H,4,6,8H2,1H3
InChIKeyRQZYDAKGGBPTIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-1-(2-methoxyphenyl)-1-oxobutane (CAS 40877-17-6): Ortho-Substituted Chlorobutyrophenone Scaffold for Chemical Biology and Diversified Synthesis


4-Chloro-1-(2-methoxyphenyl)-1-oxobutane (CAS 40877-17-6) is a synthetic chlorinated ketone building block with the molecular formula C11H13ClO2 and a molecular weight of 212.67 g/mol . Structurally, it is an ortho-methoxy substituted chlorobutyrophenone derivative, characterized by two distinct electrophilic centers—the carbonyl carbon and the terminal chlorine-bearing carbon—which provide orthogonal handles for nucleophilic attack and subsequent structural elaboration . Its utility is rooted in its role as an intermediate in organic synthesis, enabling the construction of complex molecular architectures through sequential or chemoselective functionalization. Suppliers such as Fluorochem (95.0% purity) and Leyan (98% purity) offer the compound for research and development purposes, with physical properties including a predicted density of 1.123 g/cm³, a predicted boiling point of 324.9°C at 760 mmHg, and a predicted refractive index of 1.515 [1].

4-Chloro-1-(2-methoxyphenyl)-1-oxobutane: Why Ortho-Methoxy and Para-Chloro Substitution Dictate Reactivity and Demand Sourcing Precision


The interchangeability of substituted chlorobutyrophenones is strictly limited by regiochemistry and electronic effects. The ortho-methoxy group in 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane (CAS 40877-17-6) exerts a strong +M (mesomeric) effect that increases electron density on the aromatic ring, which can activate it toward electrophilic substitution and also influence the geometry and reactivity of the carbonyl group through steric and electronic interactions . This differs fundamentally from the para-methoxy isomer, 4-Chloro-1-(4-methoxyphenyl)-1-oxobutane (CAS 40877-19-8), which is a white crystalline solid with a melting point of 32-35°C . In the para isomer, the methoxy group's +M effect is directed primarily at the carbonyl para position, altering its polarization without the same steric hindrance. These differences in electronic distribution and steric environment lead to divergent reaction outcomes in nucleophilic additions, cross-couplings, and cyclization reactions . Therefore, generic procurement of a 'chloromethoxyphenyl butanone' without strict CAS verification risks introducing unintended reactivity, potentially derailing synthetic sequences or compromising biological assay reproducibility.

4-Chloro-1-(2-methoxyphenyl)-1-oxobutane (CAS 40877-17-6): A Quantitative Evidence Guide for Informed Procurement and Application


Comparative Physicochemical Profiling: Density and Polarizability Differences vs. Para-Methoxy Isomer

Density is a critical parameter for solution-phase handling and reaction design. The ortho-methoxy derivative (target compound) exhibits a predicted density of 1.123 g/cm³ at 25°C, which is marginally higher than the predicted density of its para-methoxy isomer (CAS 40877-19-8), which is approximately 1.113 g/cm³ [1][2]. This 0.010 g/cm³ difference, while small, reflects distinct molecular packing and polarizability differences that can impact solubility and volumetric dosing in large-scale syntheses.

Organic Chemistry Physical Chemistry Process Chemistry

Strategic Advantage of Dual Electrophilic Sites for Divergent Synthesis

The target compound possesses two distinct electrophilic sites: the carbonyl carbon of the ketone and the terminal carbon adjacent to the chlorine atom. This 'bifunctional' nature enables sequential or orthogonal functionalization strategies that are not possible with simpler ketones like 2-chloro-1-(4-methoxyphenyl)ethanone, which has a shorter linker and only one electrophilic center (the chloroacetyl group). The C4 alkyl linker in the target compound provides conformational flexibility, allowing it to act as a versatile scaffold for the synthesis of heterocycles and other complex structures .

Organic Synthesis Medicinal Chemistry Chemoselectivity

Established Role in Legume Nodulation Factor Mimicry: A Niche Biological Application

While the target compound's precise biological activity is not widely published, it is explicitly disclosed as a useful intermediate or component within a patent family (US8013132) claiming 'Synthetic compounds useful as legume nodulation factors and as plant growth stimulators' [1]. This points to a specific, niche biological application for this chemical scaffold that is not a generic property of all chlorobutyrophenones. The ortho-methoxy substitution pattern is likely a critical structural determinant for interaction with the relevant plant receptors.

Chemical Biology Plant Science Agrochemicals

Safety and Handling Profile: Quantified Hazards for Risk Assessment and Compliance

The compound is classified under GHS as harmful (H302: Harmful if swallowed), an irritant (H315: Causes skin irritation; H319: Causes serious eye irritation), and a respiratory irritant (H335: May cause respiratory irritation) . This well-defined hazard profile is crucial for procurement decisions, as it mandates specific handling procedures, personal protective equipment (PPE), and storage conditions. This is in contrast to some analogs, like the para isomer (CAS 40877-19-8), which carries a more severe 'Corrosive' (C) hazard code and R34 (Causes burns) rating in some sources, indicating a higher acute hazard potential [1].

Occupational Safety Regulatory Compliance Laboratory Management

Verified Commercial Availability and Quality Specifications

The compound is readily available from multiple reputable suppliers with defined purity grades. For instance, Fluorochem offers it at 95.0% purity, while Leyan lists it at 98% purity . This availability in a range of purities is critical for different applications; higher purity (98%) is often required for sensitive biological assays or as a key starting material in multi-step synthesis to minimize impurity carryover, while a slightly lower purity (95%) may be cost-effective for initial exploratory chemistry or large-scale reactions where subsequent purification is planned.

Chemical Procurement Quality Control Supply Chain

4-Chloro-1-(2-methoxyphenyl)-1-oxobutane (CAS 40877-17-6): Best-Fit Research and Industrial Application Scenarios


Divergent Synthesis of Heterocyclic Libraries in Medicinal Chemistry

Given its dual electrophilic sites, 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane is an ideal starting point for constructing diverse heterocyclic scaffolds. The terminal chloride can undergo nucleophilic substitution with amines, thiols, or alcohols, while the ketone can be used in condensations, reductions, or Grignard additions . This orthogonal reactivity enables the creation of complex molecular libraries for drug discovery campaigns, offering a clear advantage over simpler building blocks.

Agrochemical Lead Development Targeting Plant Symbiosis Pathways

The compound's explicit mention in a patent (US8013132) related to legume nodulation and plant growth stimulation provides a validated entry point for agrochemical research . Synthetic teams can use this scaffold to generate novel analogs and explore structure-activity relationships (SAR) for compounds that enhance nitrogen fixation or promote crop growth, a specific and high-value area of innovation.

Chemical Biology Tool for Probing Ortho-Substituent Effects in Reactivity and Binding

The ortho-methoxy substitution pattern creates a unique steric and electronic environment . Researchers investigating the influence of regiochemistry on chemical reactivity or biological target engagement can utilize this compound as a probe. For example, it can serve as a specific substrate to test the tolerance of novel cross-coupling catalysts toward ortho-substituted aryl chlorides or to study how the ortho-methoxy group affects binding to enzyme active sites compared to meta or para isomers.

Chemical Process Development for Multigram Synthesis

With its stable, well-characterized nature and availability from commercial suppliers, this compound is a suitable candidate for scaling up synthetic processes. The known density (1.123 g/cm³) and defined hazard profile (irritant) facilitate engineering calculations and safety assessments [1]. Its bifunctional reactivity allows for convergent synthetic strategies that can be optimized for higher throughput and efficiency in a pilot plant setting.

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